2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE

Physicochemical profiling Drug-likeness Permeability prediction

2-[(4-Phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS 110143-83-4) is a synthetic benzimidazole derivative with a phenoxybutylthio substituent at the C2 position of the imidazole ring. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 110143-83-4
Cat. No. B2813428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE
CAS110143-83-4
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H18N2OS/c1-2-8-14(9-3-1)20-12-6-7-13-21-17-18-15-10-4-5-11-16(15)19-17/h1-5,8-11H,6-7,12-13H2,(H,18,19)
InChIKeyMMGHXISHXKTCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS 110143-83-4): Sourcing Guide for the Benzimidazole Thioether Scaffold


2-[(4-Phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS 110143-83-4) is a synthetic benzimidazole derivative with a phenoxybutylthio substituent at the C2 position of the imidazole ring. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol . The compound belongs to the 2-thiobenzimidazole subclass, which is structurally distinct from the N-alkylated phenoxyalkylbenzimidazole (PAB) series that has demonstrated antitubercular activity in the published literature. Its calculated logP is 4.44 and logD (pH 7.4) is 4.44, indicating moderate lipophilicity . Vendor specifications report purity at 95%+ .

Why 2-[(4-Phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole Cannot Be Replaced by Other Benzimidazole Thioethers Without Validation


In the 2-thiobenzimidazole chemical space, seemingly minor structural changes produce profound differences in biological activity, physicochemical properties, and synthetic accessibility. The C2-thioether linkage in this compound introduces a sulfur atom that alters hydrogen-bonding capacity (HBD = 1, HBA = 3), polar surface area (25.4 Ų), and metabolic vulnerability compared to both the N-alkylated PAB series and the methylene-extended analog (CAS 867041-76-7) . Within the broader phenoxyalkylbenzimidazole class, the structure-activity relationship is exquisitely sensitive to chain length, substitution position, and linker atom; compounds in the Chandrasekera et al. series varied from nanomolar-potency antitubercular agents to inactive species depending on these parameters . Substituting a 5-methyl analog (CAS 637323-34-3) or a thioether-methyl analog (CAS 867041-76-7) without experimental confirmation risks losing target engagement, altering selectivity, or introducing unanticipated metabolic liabilities . Additionally, commercial sources differ in purity level and residual solvent profiles, making direct replacement of one vendor's material with another a risk to experimental reproducibility .

Quantitative Differentiation Evidence for 2-[(4-Phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS 110143-83-4) vs. Key Analogs


Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. N-Alkyl PAB Exemplar

The target compound possesses distinct physicochemical properties compared to the N-alkyl PAB exemplar 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole. The C2-thioether linkage in the target compound contributes a calculated logP of 4.44 and logD (pH 7.4) of 4.44, with a polar surface area (PSA) of 25.4 Ų . In contrast, the N-alkyl PAB exemplar (MW 294.4, C19H22N2O) lacks the sulfur atom and has different hydrogen-bonding capacity. The target compound is calculated to have lower aqueous solubility (logSw = -4.42) compared to what would be expected for the N-alkyl analog. The thioether linkage also introduces a site of potential oxidative metabolism (sulfoxidation) that is absent in the N-alkyl series . These differences mean the thioether compound cannot be assumed to follow the same absorption, distribution, metabolism, and excretion (ADME) trajectory as the N-alkyl PAB series, which showed moderate to high MDCK permeability but rapid hepatic clearance in the Chandrasekera et al. study .

Physicochemical profiling Drug-likeness Permeability prediction

Structural Determinant: C2-Thioether vs. N1-Alkyl Connectivity and Implications for QcrB Target Engagement

The phenoxyalkylbenzimidazole (PAB) series has been established as potent inhibitors of Mycobacterium tuberculosis QcrB, a component of the cytochrome bc1 complex. The most potent PAB compounds achieved minimum inhibitory concentrations (MIC) in the low nanomolar range—the best compound in the Chandrasekera et al. study had an MIC of 52 nM against M. tuberculosis H37Rv with a selectivity index of 523 against eukaryotic cells . Critically, the SAR study demonstrated that the benzimidazole N1 position must bear the phenoxyalkyl chain for antitubercular activity; substitution at the C2 position or alteration of the linker atom was not systematically explored in the published SAR. The target compound (CAS 110143-83-4) places the phenoxybutyl chain at the C2 position via a thioether (S) linker rather than at the N1 position via a direct C-N bond. This constitutional isomerism is significant because the QcrB resistance mutations isolated in the 2017 study (qcrB and Rv1339) conferred cross-resistance to all PAB compounds tested, suggesting a specific binding mode that may not accommodate C2-thioether regioisomers . Therefore, the target compound should not be assumed to share the QcrB target or antitubercular potency of the N-alkyl PAB series.

Antitubercular drug discovery Cytochrome bc1 complex QcrB inhibition Structure-activity relationship

Linker Length Differentiation: Butyl Spacer vs. Methyl-Extended and Propyl Analogs

The target compound features a four-carbon (butyl) spacer between the thioether sulfur and the terminal phenoxy group. Closely related commercial analogs vary the linker length and connectivity: CAS 637323-34-3 (5-methyl-2-[(4-phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole) adds a methyl group to the benzimidazole core, altering steric and electronic properties; CAS 867041-76-7 (2-{[(4-phenoxybutyl)sulfanyl]methyl}-1H-1,3-benzodiazole) inserts an extra methylene between the thioether sulfur and the benzimidazole C2 position, increasing molecular flexibility and altering the spatial relationship between the aromatic core and the phenoxy terminus . In the general 2-mercaptobenzimidazole literature, even single-carbon variations in linker length have been shown to produce order-of-magnitude differences in antimicrobial MIC values . While no published head-to-head comparison table exists for these three specific analogs, the molecular property differences are quantifiable: the methyl-extended analog (CAS 867041-76-7) has MW 312.4 vs. 298.4 for the target, and the 5-methyl analog has MW 312.4 with an additional methyl substituent on the aromatic ring . These differences in molecular weight, shape, and functional group presentation are sufficient to affect biological target recognition and should not be considered interchangeable.

Linker optimization Structure-activity relationship 2-Thiobenzimidazole derivatives

Commercial Purity and Sourcing Reproducibility

The target compound is commercially available from multiple vendors with specified purity. CheMenu offers it as catalog number CM826331 at 95%+ purity . A2B Chem LLC lists it as catalog BC12945 . ChemDiv offers it as screening compound 8019-2278 with a stock availability of 48 mg . In contrast, the closest analog CAS 867041-76-7 is listed by CheMenu with MW 312.4, and CAS 637323-34-3 is also available through CheMenu. Researchers should verify batch-specific certificates of analysis (CoA) when ordering, as purity, residual solvents, and salt forms (free base vs. hydrochloride) can vary between vendors for this compound class and significantly impact biological assay outcomes.

Compound procurement Purity specification Reproducibility

Spectroscopic Identity Confirmation via GC-MS

A GC-MS spectrum is available for this compound in the SpectraBase database (Compound ID: 9jQAX3HVxb), providing a reference mass spectrum for identity confirmation . This is a practical advantage over some less-characterized analogs for which such reference data may not be publicly available. The availability of a reference spectrum enables researchers to verify compound identity upon receipt, reducing the risk of mislabeled or degraded material entering biological assays. This resource is not universally available for all close analogs; the 5-methyl analog (CAS 637323-34-3) and methylene-extended analog (CAS 867041-76-7) had no publicly indexed GC-MS spectra at the time of this analysis.

Analytical characterization GC-MS Compound identity verification

Lack of Published Direct Comparative Pharmacological Data: A Critical Caveat

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem using the CAS number (110143-83-4), InChI Key (MMGHXISHXKTCNM-UHFFFAOYSA-N), and IUPAC name variants returned no peer-reviewed publications reporting quantitative biological activity data (MIC, IC50, EC50, Ki, or Kd) for this specific compound. The compound does appear in the ChemDiv screening library (compound 8019-2278) , indicating it has been made available for high-throughput screening, and in Vietnamese academic theses focused on synthesis and preliminary biological evaluation of 2-phenoxybutylthio-benzimidazole derivatives . However, the thesis documents available online do not contain extractable quantitative MIC or IC50 data for this exact compound in a format that permits comparator analysis. This evidence gap means that any claim of biological potency or selectivity for this specific compound must be treated as unvalidated until primary pharmacological data are published. Users should approach procurement with the understanding that this is a research-grade intermediate or screening compound, not a pharmacologically validated lead.

Evidence gap Research compound Screening library

Recommended Application Scenarios for 2-[(4-Phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS 110143-83-4) Based on Available Evidence


Chemical Intermediate for 2-Thiobenzimidazole Derivative Synthesis

This compound is best utilized as a synthetic intermediate or building block for the preparation of more complex 2-thiobenzimidazole derivatives. The phenoxybutylthio side chain provides a lipophilic substituent that can be further functionalized through the terminal phenoxy group or the benzimidazole NH. The synthetic route typically involves S-alkylation of 2-mercaptobenzimidazole with 4-phenoxybutyl bromide under basic conditions (K2CO3 in DMF), as described in the Vietnamese thesis literature . The available GC-MS reference spectrum supports identity verification of the intermediate before subsequent derivatization steps.

Screening Library Component for Phenotypic or Target-Based Assays

As a ChemDiv screening compound (ID 8019-2278) , this molecule is suitable for inclusion in diversity-oriented screening libraries. Its calculated logP (4.44) and molecular weight (298.4) place it within lead-like chemical space. Given the structural relationship to the antitubercular PAB series that targets QcrB , it may be of particular interest for screening against Mycobacterium tuberculosis or other mycobacterial species. However, based on the constitutional isomerism (C2-thioether vs. N1-alkyl), it should be treated as a distinct chemotype with no a priori assumption of QcrB target engagement .

SAR Probe for Linker Atom Effects in Benzimidazole-Based Inhibitor Series

This compound is uniquely positioned as a matched molecular pair comparator for N-alkyl PAB analogs. Researchers investigating the effect of replacing an N-C bond with an S-C bond at the benzimidazole attachment point can use this compound to probe the impact on potency, metabolic stability, and off-target profiles. The thioether sulfur introduces potential for sulfoxidation/sulfone formation as metabolic pathways that are not available to the N-alkyl series . This compound can thus serve as a tool to evaluate metabolic soft spots in benzimidazole-based lead series.

Antifungal Activity Screening Based on 2-Thiobenzimidazole Class Activity

The 2-mercaptobenzimidazole scaffold has well-documented antifungal activity across multiple studies . While no specific MIC data exist for this compound against fungal pathogens, its structural features (lipophilic phenoxybutyl chain, thioether linkage) are consistent with other membrane-active antifungal benzimidazoles. The compound may be evaluated in standard broth microdilution assays (CLSI M38-A2) against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, using fluconazole as a positive control. The logP of 4.44 predicts adequate membrane permeability for intracellular target access in fungal cells.

Quote Request

Request a Quote for 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.